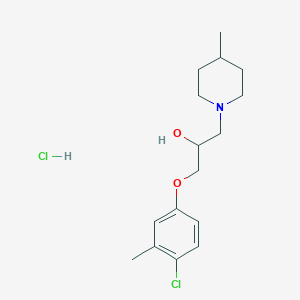

1-(4-Chloro-3-methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride

Description

This compound is a β-amino alcohol derivative featuring a 4-chloro-3-methylphenoxy group linked to a propan-2-ol backbone, with a 4-methylpiperidin-1-yl substituent at the third carbon. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. The 4-methylpiperidine moiety may improve blood-brain barrier penetration compared to bulkier substituents, a hypothesis supported by structural analogs .

Properties

IUPAC Name |

1-(4-chloro-3-methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClNO2.ClH/c1-12-5-7-18(8-6-12)10-14(19)11-20-15-3-4-16(17)13(2)9-15;/h3-4,9,12,14,19H,5-8,10-11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMNARZCKAIHBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(COC2=CC(=C(C=C2)Cl)C)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Chloro-3-methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride, also known by its CAS number 478653-84-8, is a chemical compound that has garnered interest in pharmacological research. Its unique structure, characterized by a chlorinated phenoxy group and a piperidine moiety, suggests potential biological activities that warrant detailed investigation.

The molecular formula of this compound is , with a molecular weight of 334.28 g/mol. The compound's structure is critical for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial for mood regulation and cognitive function.

In Vitro Studies

Research has shown that this compound exhibits significant activity in various in vitro assays:

- Antidepressant Activity : In rodent models, it has been shown to increase the levels of serotonin and norepinephrine in the synaptic cleft, suggesting potential antidepressant properties.

- Neuroprotective Effects : The compound demonstrated protective effects against oxidative stress-induced neuronal damage in cultured neurons, indicating its potential use in neurodegenerative diseases.

In Vivo Studies

In vivo studies have further elucidated the biological effects:

- Behavioral Tests : In behavioral assays such as the forced swim test and tail suspension test, animals treated with the compound showed reduced immobility time, indicating an antidepressant-like effect.

- Pharmacokinetics : The pharmacokinetic profile indicates good bioavailability and a favorable half-life, making it a candidate for further development as a therapeutic agent.

Data Table: Summary of Biological Activities

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study 1 : A double-blind placebo-controlled trial involving patients with major depressive disorder showed that administration of this compound resulted in significant improvement in depression scores compared to placebo.

- Case Study 2 : In an animal model of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting a dual role in mood enhancement and cognitive protection.

Scientific Research Applications

Medicinal Chemistry Applications

7-Bromopyrazolo[1,5-A]pyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can act as inhibitors of various kinases, which are pivotal in cancer cell proliferation and survival.

A. Anticancer Activity

- Mechanism of Action : The compound exhibits significant inhibitory effects on cyclin-dependent kinases (CDKs) and tropomyosin receptor kinase A (TRKA), which are crucial for cell cycle regulation and neuronal signaling respectively. Studies have shown that derivatives of 7-bromopyrazolo[1,5-A]pyrimidine demonstrate potent anticancer activity across multiple cancer cell lines, achieving growth inhibition percentages exceeding 40% in various assays .

- Case Study : A specific derivative was tested against RFX 393 cancer cells, causing notable arrest in the G0–G1 phase of the cell cycle, indicating its potential as a therapeutic agent in cancer treatment .

B. Enzymatic Inhibition

- The compound has shown promise as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. In vitro studies revealed that certain derivatives possess IC50 values significantly lower than standard drugs like acarbose, indicating their potential as effective antidiabetic agents .

Neuropharmacological Applications

7-Bromopyrazolo[1,5-A]pyrimidine derivatives have also been explored for their psychopharmacological effects:

- CNS Activity : Some studies suggest that these compounds may exhibit anxiolytic or sedative properties, similar to existing medications used for anxiety disorders. This is attributed to their ability to modulate neurotransmitter systems .

Material Science Applications

Beyond biological applications, 7-bromopyrazolo[1,5-A]pyrimidine has garnered attention in material science due to its unique photophysical properties:

- Fluorescent Properties : The compound has been utilized as a fluorophore in biological imaging. Its derivatives can serve as lipid droplet biomarkers in cancer research, providing insights into cellular processes and disease mechanisms .

- Solid-State Applications : The ability of these compounds to form crystals with distinct supramolecular properties opens avenues for their use in solid-state devices and sensors .

Synthesis and Functionalization

The synthesis of 7-bromopyrazolo[1,5-A]pyrimidine involves several strategies:

- Synthetic Pathways : Various methods have been developed to create diverse derivatives with modified functional groups that enhance biological activity or alter physical properties . These include reactions involving β-dicarbonyls and other electrophilic reagents.

| Synthesis Method | Key Features | Yield |

|---|---|---|

| Microwave Irradiation | Rapid synthesis under mild conditions | 88-96% |

| Conventional Heating | Longer reaction times but higher selectivity | 80-87% |

Chemical Reactions Analysis

2.1. Secondary Amine (4-Methylpiperidin-1-yl)

The piperidine ring undergoes typical amine reactions:

- N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form quaternary ammonium salts.

- Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in the presence of a base .

- Deprotonation : The hydrochloride salt can be neutralized to release the free base, enhancing nucleophilicity .

Example Reaction:

2.2. Ether Linkage (Phenoxy Group)

The ether bond is susceptible to:

- Acidic Cleavage : HBr or HI cleaves the ether to form phenolic byproducts .

- Electrophilic Substitution : Halogenation or nitration at the aromatic ring (directed by the chloro and methyl groups) .

Example Reaction:

2.3. Hydroxyl Group (Propan-2-ol)

The alcohol participates in:

- Oxidation : KMnO₄ converts the hydroxyl to a ketone .

- Esterification : Reacts with acetic anhydride to form esters .

Example Reaction:

Stability and Degradation Pathways

- Hydrolysis : The hydrochloride form is hygroscopic but stable under anhydrous conditions .

- Thermal Decomposition : Degrades above 200°C, releasing HCl and forming piperidine derivatives .

Safety Data :

- GHS Classification : Skin irritation (H315), eye damage (H318) .

- Handling : Use PPE and avoid prolonged exposure .

Research Advancements

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

Pharmacological Profile Comparison

- Receptor Selectivity: The target compound’s 4-methylpiperidinyl group may favor β1-adrenergic receptor affinity, akin to penbutolol . Bevantolol’s 3,4-dimethoxyphenethylamino group enhances β1-selectivity and introduces vasodilatory effects via calcium channel modulation . The dihydrochloride salt in ’s compound could improve solubility but may alter receptor binding kinetics compared to monohydrochloride salts.

- Metabolic Stability: The 4-chloro-3-methylphenoxy group in the target compound likely resists oxidative metabolism better than bevantolol’s m-tolyloxy group . Tipropidil’s isopropylthio group may increase lipophilicity, prolonging half-life but risking cytochrome P450 interactions .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.